molecular formula C7H13Cl2N3O B2716584 2-(1H-Pyrazol-3-yl)morpholine dihydrochloride CAS No. 2225144-47-6

2-(1H-Pyrazol-3-yl)morpholine dihydrochloride

Cat. No.: B2716584
CAS No.: 2225144-47-6
M. Wt: 226.1
InChI Key: SCICKVHEZHFTEM-UHFFFAOYSA-N
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Description

2-(1H-Pyrazol-3-yl)morpholine dihydrochloride is a chemical compound with the molecular formula C7H11N3O.2HCl. It is a derivative of pyrazole and morpholine, and it is commonly used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Pyrazol-3-yl)morpholine dihydrochloride typically involves the reaction of pyrazole derivatives with morpholine under specific conditions. One common method includes the use of a catalyst such as CuCl to facilitate the reaction . The reaction is carried out in a solvent like ethanol at room temperature, followed by purification steps to obtain the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

2-(1H-Pyrazol-3-yl)morpholine dihydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the pyrazole ring .

Scientific Research Applications

2-(1H-Pyrazol-3-yl)morpholine dihydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(1H-Pyrazol-3-yl)morpholine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. This interaction is often characterized by hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-Pyrazol-3-yl)pyridine
  • 2-(1H-Pyrazol-3-yl)benzene
  • 2-(1H-Pyrazol-3-yl)ethanol

Uniqueness

2-(1H-Pyrazol-3-yl)morpholine dihydrochloride is unique due to its combination of the pyrazole and morpholine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the fields of medicinal chemistry and drug discovery .

Properties

IUPAC Name

2-(1H-pyrazol-5-yl)morpholine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O.2ClH/c1-2-9-10-6(1)7-5-8-3-4-11-7;;/h1-2,7-8H,3-5H2,(H,9,10);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCICKVHEZHFTEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)C2=CC=NN2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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